molecular formula C10H12O B1604866 1-(2-ethylphenyl)ethanone CAS No. 2142-64-5

1-(2-ethylphenyl)ethanone

Cat. No.: B1604866
CAS No.: 2142-64-5
M. Wt: 148.2 g/mol
InChI Key: VLILFBZIVHDKIJ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)ethanone, also known as 2’-ethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

2’-Ethylacetophenone is a derivative of acetophenone, which has been utilized in the synthesis of many heterocyclic compounds

Mode of Action

Acetophenone and its derivatives are known to participate in various organic reactions, including (pseudo)-two-, three- and four-component reactions . These reactions often involve the formation of intermediate compounds, which then undergo further transformations .

Biochemical Pathways

Acetophenone and its derivatives, including 2’-Ethylacetophenone, have been applied in the structure of different types of heterocyclic frameworks . These compounds are involved in various biochemical pathways, often through multicomponent reactions . For example, intermediate compounds were prepared via the Claisen condensation of acetophenones with other reagents, leading to the formation of various heterocyclic compounds .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 1482017 , may influence its pharmacokinetic behavior.

Result of Action

Acetophenone derivatives have been shown to exhibit various biological activities . For instance, some naturally occurring acetophenone derivatives have demonstrated antifungal activities .

Action Environment

The action, efficacy, and stability of 2’-Ethylacetophenone can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and the presence of other reagents, can affect the outcomes of the reactions involving 2’-Ethylacetophenone . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically isolated using advanced separation techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Ethylbenzoic acid.

    Reduction: 1-(2-Ethylphenyl)ethanol.

    Substitution: Various substituted 1-(2-ethylphenyl)ethanones depending on the substituent used.

Scientific Research Applications

1-(2-Ethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of fragrances and as a starting material for the synthesis of other industrial chemicals.

Comparison with Similar Compounds

1-(2-Ethylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Ethylphenyl)ethanone: This compound has the ethyl group in the para position instead of the ortho position, which can affect its reactivity and physical properties.

    1-(2-Methylphenyl)ethanone: This compound has a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Its applications in various fields, including pharmaceuticals and materials science, also highlight its versatility and importance.

Properties

IUPAC Name

1-(2-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILFBZIVHDKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175688
Record name 2'-Ethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-64-5
Record name 2'-Ethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Ethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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